Ethoxy(trimethyl)stannane
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Overview
Description
Ethoxy(trimethyl)stannane, also known as ethoxytrimethyltin, is an organotin compound with the molecular formula C5H14OSn. This compound is characterized by the presence of an ethoxy group (–OCH2CH3) and three methyl groups (–CH3) attached to a tin (Sn) atom. Organotin compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(trimethyl)stannane can be synthesized through the reaction of trimethyltin chloride with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:
(CH3)3SnCl + C2H5ONa → (CH3)3SnOC2H5 + NaCl
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the ethoxy group is replaced by other nucleophiles. For example, reaction with halides can produce corresponding trimethyltin halides.
Oxidation and Reduction: The compound can be oxidized to form tin oxides or reduced to form lower oxidation state tin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a tin reagent to form carbon-carbon bonds with organic halides under palladium catalysis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Halides and Nucleophiles: Used in substitution reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Major Products Formed:
Trimethyltin Halides: Formed from substitution reactions.
Coupled Organic Products: Formed from Stille coupling reactions.
Scientific Research Applications
Ethoxy(trimethyl)stannane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic transformations.
Materials Science: Used in the synthesis of organotin polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethoxy(trimethyl)stannane in chemical reactions involves the formation of tin-carbon bonds and subsequent transmetalation processes. In Stille coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Methoxy(trimethyl)stannane: Similar structure but with a methoxy group instead of an ethoxy group.
Butoxy(trimethyl)stannane: Contains a butoxy group instead of an ethoxy group.
Trimethyl(tributylstannyl)silane: Contains a silicon atom in place of the ethoxy group.
Uniqueness: this compound is unique due to its specific reactivity and applications in Stille coupling reactions. Its ethoxy group provides distinct reactivity compared to other alkoxy-substituted stannanes, making it valuable in organic synthesis and materials science .
Properties
CAS No. |
1070-81-1 |
---|---|
Molecular Formula |
C5H14OSn |
Molecular Weight |
208.87 g/mol |
IUPAC Name |
ethoxy(trimethyl)stannane |
InChI |
InChI=1S/C2H5O.3CH3.Sn/c1-2-3;;;;/h2H2,1H3;3*1H3;/q-1;;;;+1 |
InChI Key |
KQSTYIHRCQBISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Sn](C)(C)C |
Origin of Product |
United States |
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